![molecular formula C21H18N4O5 B2732157 1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251681-06-7](/img/structure/B2732157.png)
1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Description
1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a chemical compound with potential applications in scientific research. It is a pyridazinone derivative that has been synthesized and studied for its biochemical and physiological effects. The compound has shown promise as a potential therapeutic agent, and research into its mechanism of action and future directions is ongoing.
Scientific Research Applications
Anticancer Activity
Cinnamic acid derivatives have attracted significant attention due to their potential as anticancer agents. In this context, the compound has been explored for its in vitro anticancer activity against MCF-7 and A549 cell lines. Researchers synthesized a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by reacting (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. Most of these compounds exhibited prominent activity against both cancer cell lines .
Antifungal Activity
Compound 5d, which contains the trimethoxyphenyl (TMP) group, demonstrated significant antifungal activity against various fungi. Its broad-spectrum bioactivity makes it a promising candidate for further investigation .
Antibacterial Activity
While specific studies on the compound itself are limited, related TMP derivatives have been synthesized and evaluated for their antibacterial properties. These compounds could potentially serve as antibacterial agents .
Other Biological Activities
The 1,2,3-triazole motif present in the compound has been associated with various biological activities beyond anticancer effects. These include anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities .
properties
IUPAC Name |
1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)20-22-21(30-24-20)18-15(26)9-10-25(23-18)14-7-5-4-6-8-14/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWVTIWSJMFQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one |
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